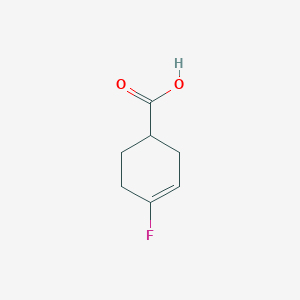

4-Fluorocyclohex-3-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOAXJWILRYQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorocyclohex 3 Ene 1 Carboxylic Acid and Its Derivatives

Strategies for Introducing Fluorine into Cyclohexene (B86901) Systems

The direct incorporation of a fluorine atom onto a pre-existing cyclohexene framework is a primary strategy for the synthesis of 4-Fluorocyclohex-3-ene-1-carboxylic acid. This can be achieved through several distinct chemical approaches.

Electrophilic Fluorination Approaches on Cyclohexene Derivatives

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as a cyclohexene derivative, with a reagent that delivers an electrophilic fluorine species ("F+"). A variety of N-F reagents are commonly used for this purpose due to their relative stability and safety compared to elemental fluorine. organic-chemistry.org

One of the most widely used electrophilic fluorinating agents is Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). researchgate.net While direct electrophilic fluorination of cyclohex-3-ene-1-carboxylic acid to yield the desired product is not extensively documented, the principles of this reaction can be applied. The double bond in a cyclohexene derivative is susceptible to attack by an electrophilic fluorinating agent. For instance, the reaction of cyclohexene-fused isoxazoline N-oxides with Selectfluor® has been reported to result in fluorination. lookchem.com

The general mechanism involves the attack of the alkene's π-electrons on the electrophilic fluorine atom of the N-F reagent. This typically forms a carbocation intermediate, which can then be quenched or undergo rearrangement. The regioselectivity of the fluorination would be a critical factor in the synthesis of this compound, and would likely be influenced by the electronic and steric properties of the carboxylic acid group.

A summary of common electrophilic fluorinating agents is presented below.

| Reagent Name | Abbreviation | Characteristics |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Stable, versatile, and commercially available. |

| N-fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. |

| N-fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine ring. |

Nucleophilic Fluorination Approaches Utilizing Various Substrates

Nucleophilic fluorination involves the displacement of a suitable leaving group by a fluoride (B91410) ion (F-). This is a common and effective method for introducing fluorine into a molecule. For the synthesis of this compound, a potential precursor would be a cyclohexene derivative with a good leaving group, such as a tosylate or a halide, at the 4-position.

Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides such as tetrabutylammonium fluoride (TBAF). nih.gov The choice of fluoride source and reaction conditions is crucial to minimize side reactions, such as elimination. The synthesis of fluorinated alditol analogues has been achieved using Et3N·3HF as a nucleophilic fluorinating agent on a triflate-activated substrate, demonstrating the utility of this approach in complex systems. matrixscientific.com

A hypothetical nucleophilic fluorination route to this compound could start from a precursor like 4-hydroxycyclohex-2-ene-1-carboxylic acid. The hydroxyl group would first be converted into a better leaving group (e.g., mesylate, tosylate, or triflate), which is then displaced by a fluoride ion.

| Fluoride Source | Common Applications |

| Potassium Fluoride (KF) | Often used with a phase-transfer catalyst. |

| Cesium Fluoride (CsF) | More reactive than KF due to higher solubility. |

| Tetrabutylammonium fluoride (TBAF) | Soluble in organic solvents, but can be basic. |

| Triethylamine trihydrofluoride (Et3N·3HF) | A milder source of fluoride. |

Decarboxylative Fluorination Strategies for Cyclohexenecarboxylic Acids

Decarboxylative fluorination is a powerful method that converts a carboxylic acid to a fluoride by replacing the carboxyl group with a fluorine atom. This transformation often proceeds via a radical mechanism and has seen significant advancements with the advent of photoredox catalysis. nih.govnih.govnih.govchemrxiv.orgprinceton.eduresearchgate.net

For the synthesis of this compound, a potential starting material could be a cyclohexene-1,4-dicarboxylic acid derivative. One of the carboxylic acid groups would be selectively removed and replaced by a fluorine atom. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® has been reported, proceeding through a proposed Ag(I)/Ag(III) catalytic cycle. researchgate.net

Visible light-promoted photoredox catalysis offers a mild and efficient way to achieve decarboxylative fluorination. nih.govchemrxiv.orgprinceton.edu In a typical process, a photocatalyst, upon irradiation with visible light, initiates the formation of a carboxyl radical from the carboxylic acid. This radical then extrudes carbon dioxide to form an alkyl radical, which is subsequently trapped by a fluorine source, often an electrophilic fluorinating agent like Selectfluor®. While this method has been successfully applied to a wide range of aliphatic carboxylic acids, its specific application to unsaturated cycloalkane dicarboxylic acids to yield this compound would require careful optimization of reaction conditions to ensure selectivity. nih.govchemrxiv.orgprinceton.edu

| Method | Key Features |

| Silver-Catalyzed Decarboxylative Fluorination | Utilizes a silver catalyst and an electrophilic fluorine source. |

| Photoredox-Catalyzed Decarboxylative Fluorination | Employs a photocatalyst and visible light, offering mild reaction conditions. |

Addition of Fluorine and Other Heteroatoms to Cyclohexene Double Bonds

The addition of fluorine across the double bond of a cyclohexene derivative is another viable strategy. This can be achieved through various methods, including the use of a nucleophilic fluoride source in combination with an electrophilic halogen source to achieve halofluorination. nih.gov For instance, the reaction of an alkene with a halosuccinimide and an ionic liquid containing fluoride can lead to the corresponding iodo- or bromofluorinated product. nih.gov Subsequent reduction of the newly introduced halogen could then yield the desired monofluorinated cyclohexene.

Cycloaddition Reactions for the Construction of Fluorinated Cyclohexene Cores

An alternative to fluorinating a pre-existing ring is to construct the fluorinated cyclohexene core through a cycloaddition reaction, most notably the Diels-Alder reaction.

Diels-Alder Reactions in the Synthesis of Fluorinated Cyclohexenecarboxylates

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and it can be adapted to synthesize fluorinated cyclohexenes by using either a fluorinated diene or a fluorinated dienophile. nih.govresearchgate.net To synthesize a molecule like this compound, a potential strategy would involve the [4+2] cycloaddition of a 2-fluoro-1,3-diene with a suitable dienophile such as acrylic acid or one of its esters. vapourtec.comresearchgate.netchegg.com

The regioselectivity of the Diels-Alder reaction is a key consideration. The reaction between an unsymmetrical diene and an unsymmetrical dienophile can lead to different regioisomers. The electronic nature of the substituents on both the diene and the dienophile plays a crucial role in directing the outcome of the reaction. For example, the reaction of myrcene, a substituted butadiene, with acrylic acid has been studied, highlighting the feasibility of using substituted dienes and dienophiles in Diels-Alder reactions. vapourtec.com

A study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes demonstrates the successful use of fluorinated dienophiles to create fluorinated bicyclic systems. nih.govresearchgate.net While not a direct synthesis of the target molecule, this work underscores the utility of fluorinated building blocks in cycloaddition reactions.

Below is a table summarizing potential Diels-Alder reaction partners for the synthesis of fluorinated cyclohexenecarboxylates.

| Diene | Dienophile | Potential Product |

| 2-Fluoro-1,3-butadiene | Acrylic acid | This compound |

| 1,3-Butadiene | 2-Fluoroacrylic acid | 3-Fluorocyclohex-4-ene-1-carboxylic acid |

Design and Synthesis of Fluorinated Dienes for Cycloadditions

The synthesis of fluorinated cyclic compounds such as this compound often relies on cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.netnih.gov This powerful tool for assembling carbo- and heterocycles can utilize either a fluorinated diene or a fluorinated dienophile. nih.govbeilstein-journals.org The design of these fluorinated building blocks is a crucial first step, as the introduction of fluorine can significantly tune the electronic properties and stability of the target molecules. researchgate.net

The Diels-Alder reaction provides an efficient and clean method to generate new bonds, typically by reacting a conjugated diene with a dienophile to form a cyclic adduct. acs.org In the context of synthesizing fluorinated cyclohexene derivatives, researchers have investigated the reactions of various fluorinated dienes. For instance, fluorinated p-benzoquinones have been successfully used as dienophiles in Diels-Alder reactions with Dane's diene to produce fluorinated D-homosteroids. rsc.org The reactivity and the stereochemical outcome of these reactions are heavily dependent on the fluorine substitution pattern on the quinone. rsc.org

Another approach involves using β-fluoro-β-nitrostyrenes as fluorinated dienophiles, which react with cyclic 1,3-dienes like 1,3-cyclohexadiene to prepare monofluorinated bicyclic systems. beilstein-journals.org The development of efficient syntheses for such fluorinated building blocks is an indispensable alternative to late-stage fluorination strategies. researchgate.netbeilstein-journals.org

Table 1: Examples of Fluorinated Components in Diels-Alder Reactions

| Fluorinated Component Type | Example Compound | Reactant Partner | Product Type |

|---|---|---|---|

| Fluorinated Dienophile | Fluorinated p-benzoquinones | Dane's diene | Fluorinated D-homosteroids rsc.org |

| Fluorinated Dienophile | β-Fluoro-β-nitrostyrenes | 1,3-Cyclohexadiene | Monofluorinated bicyclo[2.2.2]oct-2-enes beilstein-journals.org |

Regio- and Stereochemical Control in Cycloaddition Adducts

Controlling the regio- and stereochemistry of cycloaddition reactions is paramount for the synthesis of specific isomers of compounds like this compound. The Diels-Alder reaction is known for being highly regio- and stereoselective, with the stereochemistry of the product being determined by that of the reactants. numberanalytics.com

The presence and position of fluorine atoms on the diene or dienophile can profoundly influence the stereochemical course of the reaction. rsc.orgbeilstein-journals.org For example, in reactions involving fluorinated p-benzoquinones, if the dienophile contains an unfluorinated double bond, it reacts faster to selectively yield endo-products. rsc.org Conversely, cycloadditions with 2,6-difluoro- and 2,3,5,6-tetrafluorobenzoquinone preferentially give products with an exo-orientation. rsc.org This demonstrates how the fluorine substitution pattern dictates the stereochemical outcome.

In peptides and proteins, the selective fluorination of proline, a pyrrolidine derivative, can induce significant conformational changes, highlighting the impact of fluorine on stereochemistry. beilstein-journals.org These stereoelectronic effects, such as the anomeric and gauche effects, are critical in determining the stability of different regio- and stereoisomers in fluorinated cyclic systems. beilstein-journals.orgbeilstein-journals.org In enzyme-catalyzed [4+2] cycloadditions, specific enzymes have been shown to exert complete control over the stereochemistry of the resulting decalin skeleton, showcasing a biological approach to stereochemical control. nih.gov

Post-Cyclohexene Formation Functional Group Manipulations of this compound

Once the this compound scaffold is formed, its functional groups—the carboxylic acid, the double bond, and the fluorine atom—can be further modified. This compound serves as a valuable intermediate, and its functionalities can be exploited to synthesize a variety of other chemical products. lookchem.com

Esterification and Hydrolysis Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for functionalization. It can readily undergo esterification to form esters or be regenerated from an ester via hydrolysis.

Esterification is the process of converting a carboxylic acid to an ester. Acid-catalyzed esterification involves the protonation of the carboxylic acid's hydroxyl-oxygen, which leads to the formation of a highly active acylium ion. rsc.org This intermediate then reacts with an alcohol in what can be a spontaneous trimolecular reaction to yield the ester product. rsc.org

Hydrolysis is the reverse reaction, converting an ester back to a carboxylic acid. This reaction can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis : The mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from a water molecule. To avoid forming unstable negatively charged ions in an acidic solution, the alkoxy group is protonated, allowing it to leave as a neutral alcohol molecule, regenerating the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then eliminates the alkoxide group, a strong base. The alkoxide then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. youtube.com

These transformations are fundamental in organic synthesis, allowing for the protection of the carboxylic acid group as an ester during other reactions or for the synthesis of specific ester derivatives.

Reduction and Oxidation Reactions of the Cyclohexene Scaffold

The cyclohexene ring of this compound contains both a double bond and a carboxylic acid, both of which are susceptible to reduction and oxidation.

Reduction Reactions : The carboxylic acid moiety can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride nucleophiles to the carbonyl carbon. libretexts.org An aldehyde is formed as an intermediate but is difficult to isolate as it is more reactive than the starting carboxylic acid. libretexts.org Borane tetrahydrofuran complex (BH₃-THF) offers a safer alternative for reducing carboxylic acids at room temperature. libretexts.org The double bond in the cyclohexene ring can also be reduced to a single bond through catalytic hydrogenation, though this would require careful selection of reagents to avoid reducing the carboxylic acid.

Oxidation Reactions : The double bond of the cyclohexene ring is a primary site for oxidation. Reactions such as epoxidation can be performed on the double bond of similar cyclohexene derivatives. researchgate.net Peroxycarboxylic acids are common reagents for converting alkenes to epoxides. ucr.edu Further oxidation could potentially lead to cleavage of the double bond, depending on the oxidizing agent and reaction conditions. The secondary carbons of the cyclohexene ring could also be oxidized, for instance, to ketones, using strong oxidizing agents like chromium(VI) compounds. ucr.edu

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom attached to the double bond (a vinylic position) in this compound can potentially undergo nucleophilic substitution. However, nucleophilic substitution at an sp²-hybridized carbon, such as in a vinylic halide, is generally more difficult than at an sp³-hybridized carbon.

While direct nucleophilic aromatic substitution (SₙAr) on aromatic rings is a well-established process, its principles can be considered for vinylic systems. nih.gov These reactions typically require a strong nucleophile and often an electron-withdrawing group to activate the system. In some cases, such as with highly fluorinated systems or specific heterocyclic structures, nucleophilic substitution of a fluorine atom is a viable pathway for introducing other functional groups. ossila.comresearchgate.net For this compound, replacing the fluorine atom would likely require harsh reaction conditions or specific activation of the molecule.

Chemo- and Substrate Selectivity in Fluorination Reactions of Cyclohexene Derivatives

The introduction of fluorine into a molecule that already contains multiple functional groups, such as a cyclohexene derivative, presents a significant challenge in terms of selectivity. nih.gov Fluorination reactions are often highly dependent on the specific substrate and the reagent used. nih.govd-nb.info

Studies on the fluorination of highly functionalized cycloalkanes have shown that the chemical behavior of different functional groups towards fluorinating agents can vary greatly. nih.govd-nb.info For instance, when treating a diol derivative of a cyclohexane (B81311) with a deoxyfluorinating agent, the stereochemical arrangement of the existing functional groups profoundly influences the selectivity of the transformation. nih.gov In some cases, chemodiscrimination between two similar functional groups (like two different hydroxyl groups) is observed. nih.govd-nb.info

The choice of fluorinating reagent is critical. Reagents like Deoxofluor or Selectfluor are commonly used, but their reactivity can lead to unexpected rearrangements or side products depending on the substrate's structure. core.ac.ukresearchgate.net For example, the fluorination of certain cyclohexane diol precursors has been found to be susceptible to aryl migrations via phenonium ion intermediates, leading to rearranged products. core.ac.ukst-andrews.ac.uk This highlights that achieving chemo- and substrate selectivity in the fluorination of complex cyclohexene derivatives requires careful consideration of the substrate's stereochemistry and the specific reaction conditions. nih.govjyu.fi

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Cyclohexadiene |

| 2,6-Difluorobenzoquinone |

| 2,3,5,6-Tetrafluorobenzoquinone |

| β-Fluoro-β-nitrostyrenes |

| Borane tetrahydrofuran complex |

| Deoxofluor |

| Lithium aluminum hydride |

| Selectfluor |

| Proline |

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications in Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production of complex molecules such as this compound and its derivatives presents a unique set of challenges. Key considerations revolve around process safety, economic viability, scalability, and environmental impact. Traditional batch processing methods often struggle to address these issues, particularly for reactions involving hazardous reagents or highly exothermic steps, which are common in fluorination chemistry. Consequently, continuous flow technology has emerged as a powerful alternative, offering enhanced control, safety, and efficiency for the large-scale synthesis of fluorinated compounds. rsc.orgnumberanalytics.com

Industrial Scale-Up Considerations

Scaling up the synthesis of fluorinated alicyclic compounds from the bench to an industrial setting requires careful evaluation of several critical factors.

Process Safety and Thermal Management: Fluorination and other halogenation reactions are frequently characterized by large reaction exotherms. rsc.orgresearchgate.net In large-scale batch reactors, inefficient heat transfer can lead to the formation of localized hotspots, temperature gradients, and an increased risk of runaway reactions. researchgate.net Furthermore, many reagents used in these syntheses, such as elemental halogens or specialized fluorinating agents, are highly reactive, toxic, and corrosive, posing significant handling and containment challenges on an industrial scale. rsc.orgresearchgate.net

Selectivity and Purity Control: Maintaining high levels of regio- and stereoselectivity during scale-up is often challenging. numberanalytics.com Reaction conditions that work well on a small scale may not translate directly to a large batch process, potentially leading to an increase in impurities and more complex, costly purification procedures. For a molecule like this compound, controlling the position of the fluorine atom and the double bond is critical.

Environmental Impact and Green Chemistry: Modern chemical manufacturing places a strong emphasis on sustainability. This includes minimizing the use of hazardous solvents, reducing waste streams, and improving energy efficiency. Scale-up strategies must align with the principles of green chemistry to ensure long-term environmental and regulatory compliance.

Continuous Flow Reactor Applications in Synthetic Pathways

Continuous flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, offers elegant solutions to many of the challenges associated with scaling up batch processes. nih.govtue.nl This technology has been shown to be a powerful tool for the safe and controllable use of hazardous reagents and for managing highly energetic reactions. rsc.org

The primary advantages of continuous flow systems over traditional batch reactors stem from their inherent physical properties. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat and mass transfer, virtually eliminating the thermal control issues that plague large batch reactors. researchgate.netnih.gov This precise temperature control enables higher reaction selectivity and minimizes the formation of byproducts.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor; risk of hotspots and thermal runaway | Excellent; superior temperature control |

| Mass Transfer | Often limited, especially in multiphase reactions | Enhanced; improved mixing and reaction rates |

| Safety | High risk with hazardous reagents/exothermic reactions | Significantly enhanced; small reaction volume, rapid quenching |

| Scalability | Complex; "scaling up" can alter process parameters | Straightforward; "scaling out" by running reactors in parallel |

| Process Control | Limited; parameters averaged over large volume | Precise control over temperature, pressure, residence time |

| Multi-step Synthesis | Requires isolation of intermediates | Enables seamless integration of multiple steps nih.govtue.nl |

Enabling Hazardous Chemistry Safely

A key application of flow chemistry is in performing reactions that are considered too hazardous for large-scale batch processing. researchgate.net For instance, deoxyfluorination of carboxylic acids using reagents like diethylaminosulfur trifluoride (DAST) can be safely performed and scaled in continuous flow systems. rsc.org The reagents are mixed and reacted within fluoropolymer tubing, which contains the corrosive materials and allows for the rapid dissipation of reaction heat. rsc.org This approach transforms a hazardous batch procedure into a safe and controllable industrial process.

Similarly, the use of highly reactive and toxic gases, such as elemental halogens or carbon dioxide for carboxylation, is facilitated by flow reactors. rsc.orgdurham.ac.uk Specialized tube-in-tube or membrane reactors allow for the efficient introduction of gas into a liquid stream, maximizing the interfacial area for reaction while ensuring safe containment. durham.ac.uk This enables high-yield synthesis of carboxylic acids from Grignard reagents and CO2 under controlled and pressurized conditions. durham.ac.uk

Research Findings in Relevant Flow Syntheses

While specific scale-up data for this compound is not prominently available, extensive research on analogous transformations highlights the potential of flow chemistry.

| Reaction Type | Substrate Example | Reagent(s) | Flow Reactor Conditions | Outcome/Advantage |

| Deoxyfluorination rsc.org | Carboxylic Acids, Alcohols | DAST | 70 °C, 16 min residence time | Safe and scalable conversion to fluorinated derivatives. |

| Electrophilic Fluorination rsc.org | Carbonyl Compound (Lithium Enolate) | NFSI | -78 °C (inlet), controlled mixing | Overcomes conversion issues seen in batch; enables precise low-temperature control. |

| Carboxylation durham.ac.uk | Grignard Reagents | CO₂ (gas) | Room Temp, >3 bar CO₂ pressure | Quantitative conversion to carboxylic acids; safe handling of gas-liquid reaction. |

| Curtius Rearrangement nih.gov | Carboxylic Acids | DPPA | 120-135 °C, < 3 min residence time | Safe handling of potentially explosive azide intermediates and controlled release of N₂ gas. |

Reactivity and Reaction Mechanisms of 4 Fluorocyclohex 3 Ene 1 Carboxylic Acid and Its Analogs

Influence of the Fluorine Substituent on Reaction Pathways

The fluorine atom at the 4-position of the cyclohexene (B86901) ring is pivotal in directing the molecule's reactivity. Its influence stems from a combination of potent electronic effects and modest steric demands.

Fluorine's exceptional electronegativity exerts a strong electron-withdrawing inductive effect (-I effect), which significantly polarizes the carbon-fluorine bond and influences the electron density of the surrounding atoms. researchgate.netnih.gov This inductive effect can decrease the electron density of the double bond, potentially making it less susceptible to electrophilic attack compared to its non-fluorinated analog. Conversely, the allylic position of the fluorine atom can stabilize adjacent carbocations or radicals through hyperconjugation, a factor that can be crucial in certain substitution or addition reactions. researchgate.netstackexchange.comlibretexts.org

While fluorine is the most electronegative element, it is also a small atom with a van der Waals radius comparable to that of a hydrogen atom. wikipedia.org Consequently, the steric hindrance imparted by the fluorine substituent is generally minimal, allowing for a wide range of reagents to approach the molecule. wikipedia.org However, the spatial arrangement of the fluorine atom can still play a role in directing the stereochemical outcome of reactions. wikipedia.org

The electronic perturbations caused by fluorine can be summarized as follows:

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. | Decreases electron density of the double bond, potentially reducing reactivity towards electrophiles. Acidifies nearby C-H bonds. |

| Hyperconjugation | Donation of electron density from C-H or C-C σ-bonds to an adjacent empty or partially filled p-orbital. | Can stabilize carbocationic intermediates at the allylic position. |

| Steric Effect | Minimal due to the small atomic size of fluorine. | Generally does not significantly hinder the approach of reagents. |

Elimination reactions in fluorinated cyclohexenes, potentially leading to aromatization, are governed by factors distinct from those in their chloro, bromo, and iodo counterparts. The carbon-fluorine bond is exceptionally strong, making the fluoride (B91410) ion a poor leaving group in traditional E2 elimination mechanisms. siue.edu For halogens, the general trend for leaving group ability in elimination reactions is I > Br > Cl > F. siue.edu

However, the strong electron-withdrawing nature of fluorine can significantly increase the acidity of the hydrogen atoms on the adjacent carbon (the β-hydrogen). This acidification can facilitate an E1cb (Elimination Unimolecular conjugate Base) mechanism, especially in the presence of a strong base. siue.edureddit.com In this pathway, the first step is the deprotonation of the acidic β-hydrogen to form a carbanion. Subsequently, the fluoride ion is expelled to form the double bond. This mechanism often results in the formation of the Hofmann product (the less substituted alkene), as the most acidic proton is removed, which may not necessarily lead to the most stable alkene. reddit.com

In the context of 4-Fluorocyclohex-3-ene-1-carboxylic acid, an elimination-aromatization pathway would likely require harsh conditions due to the stability of the C-F bond. The presence of the double bond already in the ring means that a single elimination of HF would lead to a cyclohexadiene derivative. A subsequent oxidation step would be required for full aromatization.

Stereochemical Control and Conformational Aspects in Reactivity Studies

The stereochemistry of reactions involving this compound is intricately linked to the conformational preferences of the cyclohexene ring and the directing effects of its substituents.

The synthesis of substituted cyclohexenes often leads to the formation of diastereomers. In the case of this compound, the relative stereochemistry of the fluorine atom and the carboxylic acid group (cis or trans) is a critical aspect. Achieving diastereomeric control during synthesis is a significant challenge and often relies on the careful selection of reagents and reaction conditions. For instance, the stereochemical outcome of fluorination reactions on cycloalkenes can be influenced by the directing effects of existing functional groups. nih.gov

Once a mixture of diastereomers is formed, their separation is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase of the chromatography column, allowing for their separation.

The cyclohexene ring adopts a half-chair conformation. The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The conformational preference of these substituents has a profound impact on the molecule's reactivity. For instance, in E2 elimination reactions of cyclohexane (B81311) derivatives, a trans-diaxial arrangement of the leaving group and the β-hydrogen is typically required for the reaction to proceed efficiently. chemistrysteps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov For fluorinated compounds, 19F NMR is particularly informative due to the high sensitivity of the fluorine nucleus to its chemical environment. caltech.edu Variable temperature NMR studies can provide thermodynamic parameters for conformational equilibria. researchgate.net In the solid state, X-ray crystallography can provide precise information about the molecular structure and conformation.

Reactivity of the Carboxylic Acid Functionality within the Fluorinated Cyclohexene Framework

The carboxylic acid group in this compound exhibits the typical reactions of this functional group, but its reactivity can be modulated by the electronic effects of the fluorine atom and the double bond.

The strong electron-withdrawing effect of the fluorine atom, even though it is at the 4-position, can influence the acidity of the carboxylic acid. The pKa of a carboxylic acid is sensitive to the presence of nearby electron-withdrawing groups. nih.gov It is well-established that fluorination increases the acidity of carboxylic acids. nih.gov For example, the pKa of perfluorooctanoic acid is significantly lower than that of octanoic acid. nih.gov Therefore, this compound is expected to be a stronger acid than its non-fluorinated counterpart.

The enhanced acidity can, in turn, affect the reactivity of the carboxylate group. For instance, in decarboxylation reactions, the stability of the resulting carbanion intermediate is a key factor. The electron-withdrawing fluorine could destabilize an adjacent carbanion, making decarboxylation more difficult under certain conditions. Conversely, in reactions where the carboxylate acts as a leaving group, such as in certain fluorodecarboxylation reactions, the increased acidity can facilitate the reaction. researchgate.netcdnsciencepub.com

The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The presence of the fluorine and the double bond are unlikely to interfere with these reactions under standard conditions, although care must be taken to avoid conditions that might promote elimination or other side reactions.

Applications of 4 Fluorocyclohex 3 Ene 1 Carboxylic Acid As a Versatile Synthetic Intermediate

Design and Synthesis of Complex Fluorinated Organic Scaffolds in Research

The unique arrangement of functional groups in 4-fluorocyclohex-3-ene-1-carboxylic acid makes it a valuable precursor for creating intricate fluorinated organic molecules. lookchem.com The incorporation of fluorine atoms into organic compounds can significantly alter their physical and chemical properties, including acidity, hydrophobicity, and metabolic stability. nih.gov As a result, this compound and its derivatives are used as foundational structures for building more complex molecules intended for research in pharmacology and materials science. ontosight.aiyoutube.com The presence of both the double bond within the cyclohexene (B86901) ring and the reactive carboxylic acid group allows for a variety of chemical transformations, enabling chemists to construct diverse molecular architectures. lookchem.comontosight.ai

Role in the Development of Mechanism-Based Enzyme Inactivators (Chemical Principles)

In medicinal chemistry, derivatives of this compound are instrumental in the rational design of mechanism-based enzyme inactivators (MBIs), also known as "suicide substrates". nih.govresearchgate.net These molecules are designed to be initially processed by a target enzyme as if they were its natural substrate. nih.gov However, the enzyme's own catalytic action converts the MBI into a highly reactive intermediate, which then irreversibly binds to the enzyme, permanently inactivating it. nih.govnih.gov Fluorinated compounds are particularly effective in this role because the carbon-fluorine bond can facilitate specific chemical reactions within the enzyme's active site. nih.govresearchgate.net For instance, fluorinated cyclohexene and cyclopentene (B43876) analogues have been specifically developed as potent inactivators of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like human ornithine aminotransferase (hOAT), a target for hepatocellular carcinoma therapy. nih.govnih.govnorthwestern.edu

The specificity and potency of enzyme inactivators derived from fluorinated cyclic scaffolds can be precisely tuned through structural modifications. A key challenge in designing MBIs is achieving selectivity for the target enzyme over other similar enzymes in the body. researchgate.net Research has shown that altering the ring size of the scaffold is a powerful strategy. For example, expanding a five-membered cyclopentene ring to a six-membered cyclohexene ring has been shown to increase selectivity for hOAT. northwestern.edu This highlights how subtle changes in the molecular framework can influence how the inhibitor fits into the active site of different enzymes, thereby controlling its biological target.

Table 1: Impact of Structural Modification on Enzyme Inhibitor Selectivity

| Scaffold | Observed Effect | Target Enzyme Example |

| Cyclopentene Ring | Can exhibit different binding and inactivation profiles. | GABA-AT researchgate.net |

| Cyclohexene Ring | Expansion from cyclopentene can increase selectivity. | hOAT northwestern.edu |

| Fluorination Pattern | Altering the position and number of fluorine atoms modifies reactivity. | Various Aminotransferases nih.gov |

A common pathway for the inactivation of enzymes by these fluorinated compounds involves the catalytic elimination of a fluoride (B91410) ion. nih.gov The process typically begins with the inhibitor forming a Schiff base with the PLP cofactor in the enzyme's active site. nih.gov The enzyme then initiates a chemical transformation that leads to the release of a fluoride ion. nih.gov This elimination is a critical step, as it generates a highly electrophilic intermediate, such as a Michael acceptor. nih.gov This reactive species is then attacked by a nucleophilic amino acid residue (like cysteine or lysine) within the enzyme's active site, forming a stable, irreversible covalent bond. nih.govnih.gov The release of fluoride ions can be experimentally monitored, providing direct evidence for this inactivation mechanism and helping researchers understand the partitioning between substrate turnover and enzyme inactivation. nih.govethz.ch

Contribution to Advanced Materials Science Research (Synthetic Utility)

Beyond pharmaceuticals, the synthetic utility of this compound and related carboxylic acids extends to materials science. Carboxylic acids are fundamental in modern surface chemistry and can be used as surface modifiers, linkers, and ligands in the design of advanced materials. researchgate.net The unique properties imparted by the fluorine atom can be harnessed to create polymers and other materials with specific characteristics, such as altered thermal stability, chemical resistance, or surface properties. As a versatile intermediate, this compound provides a pathway to novel fluorinated materials for a range of technological applications. ontosight.ai

Building Block for Stereochemically Defined Fluorinated Cyclohexanes

The rigid structure of the cyclohexene ring in this compound makes it an excellent starting point for the synthesis of stereochemically defined fluorinated cyclohexanes. nih.gov Controlling the precise three-dimensional arrangement of atoms (stereochemistry) is crucial in drug discovery and materials science, as different stereoisomers can have vastly different biological activities and physical properties. Synthetic strategies have been developed to convert such precursors into specific isomers of multi-fluorinated cyclohexanes, such as the all-cis-2,3,5,6-tetrafluorocyclohexane motif. nih.govbeilstein-journals.org These all-cis isomers are of particular interest because they create "facially polarized" rings, where one face of the ring is electronegative (due to the fluorine atoms) and the other is electropositive (due to hydrogen atoms). nih.gov This unique property is a focus of research for creating novel molecular building blocks for discovery chemistry programs. nih.govbeilstein-journals.org

Analytical and Spectroscopic Methodologies in Research on 4 Fluorocyclohex 3 Ene 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Fluorocyclohex-3-ene-1-carboxylic acid in solution. A suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR, is employed to map the complete atomic connectivity and provide insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. For this compound, the spectrum would be expected to show distinct signals for the vinyl proton, the proton on the carbon bearing the carboxylic acid, and the methylene (B1212753) protons of the cyclohexene (B86901) ring. The coupling constants (J-values) between these protons are critical for establishing their spatial relationships (e.g., cis/trans).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carboxylic acid carbon, the two olefinic carbons (one of which is bonded to fluorine), and the four sp³-hybridized carbons of the ring. The large electronegativity of the fluorine atom induces a significant downfield shift on the carbon it is attached to (C4) and influences the shifts of neighboring carbons, a key diagnostic feature.

¹⁹F NMR Spectroscopy: As a fluorine-containing molecule, ¹⁹F NMR is an indispensable tool. It provides a direct window into the electronic environment of the fluorine atom. The spectrum typically shows a single resonance for the fluorine atom in this compound. Crucially, this fluorine signal will be split by neighboring protons (primarily the vinyl proton on C3 and the methylene protons on C5), providing valuable long-range ¹H-¹⁹F coupling information that helps to confirm the molecular structure. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.

Hypothetical NMR Data Summary: Lacking specific published experimental data, a representative table of expected chemical shifts is provided for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Key Couplings |

| ¹H | -COOH | 10.0 - 12.0 | Broad singlet |

| CH =CF | 5.5 - 6.0 | d, J(H,F) | |

| CH -COOH | 2.5 - 3.0 | m | |

| -CH ₂- | 1.8 - 2.6 | m | |

| ¹³C | C =O | 175 - 180 | |

| C =CF | 120 - 130 | d, ²J(C,F) | |

| C=C F | 145 - 155 | d, ¹J(C,F) | |

| C H-COOH | 35 - 45 | ||

| -C H₂- | 20 - 35 | ||

| ¹⁹F | C=CF | -100 to -120 | m |

This is an interactive table. Sort by clicking headers.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental formula of this compound. Techniques like electrospray ionization (ESI) are well-suited for ionizing polar carboxylic acids. HRMS provides a mass measurement with high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula, C₇H₉FO₂.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. The resulting fragmentation pattern offers valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of COOH: Decarboxylation is a common fragmentation for carboxylic acids.

Loss of HF: Elimination of hydrogen fluoride (B91410).

Ring-opening pathways: Complex rearrangements following fragmentation, characteristic of cyclic systems.

Analyzing these neutral losses and fragment ions allows researchers to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Expected HRMS Data:

| Ion Type | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₀FO₂⁺ | 145.0665 |

| [M+Na]⁺ | C₇H₉FO₂Na⁺ | 167.0484 |

| [M-H]⁻ | C₇H₈FO₂⁻ | 143.0508 |

This is an interactive table. Sort by clicking headers.

X-ray Single Crystal Diffraction for Absolute Stereochemistry and Conformation

While NMR and MS establish the chemical formula and connectivity, X-ray single crystal diffraction provides the definitive, three-dimensional structure of the molecule in the solid state. This technique is unparalleled for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers with atomic precision.

For this compound, the carboxylic acid group is attached to a stereocenter (C1). Therefore, the molecule can exist as a pair of enantiomers ((R) and (S)). If a chiral resolution is performed and suitable single crystals of one enantiomer are grown, X-ray diffraction can unambiguously determine its absolute configuration.

Furthermore, the crystal structure reveals the preferred conformation of the cyclohexene ring in the solid state (e.g., half-chair) and the orientation of the fluorine and carboxylic acid substituents. It also provides detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing. The ability to confirm stereochemistry via X-ray crystallography is considered the gold standard and is often used to validate assignments made by other methods.

Future Research Perspectives and Emerging Challenges in the Field

Innovations in Asymmetric Synthesis of Fluorinated Cyclohexene (B86901) Carboxylic Acids

The development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure fluorinated cyclohexene carboxylic acids is a paramount objective. While the synthesis of the parent compound, optically active 3-cyclohexene-1-carboxylic acid, has been achieved through diastereoselective Diels-Alder reactions utilizing chiral auxiliaries, the introduction of a fluorine atom at the 4-position adds a layer of complexity. acs.orgacs.org

Future research in this area will likely focus on several key strategies:

Asymmetric Diels-Alder Reactions: A promising approach involves the use of fluorinated dienophiles in [4+2] cycloaddition reactions with 1,3-butadiene. The development of novel chiral Lewis acid catalysts that can effectively control the facial selectivity of the cycloaddition to a fluorinated acrylate (B77674) derivative would be a significant advancement.

Catalytic Enantioselective Fluorination: Another avenue of exploration is the late-stage fluorination of a pre-formed cyclohexene carboxylic acid derivative. This could potentially be achieved through enantioselective allylic fluorination using chiral transition metal complexes or organocatalysts. The challenge lies in achieving high regioselectivity and enantioselectivity in the presence of the carboxylic acid functionality.

Enzymatic and Biocatalytic Methods: The use of enzymes, or "fluorinases," for the stereoselective introduction of fluorine is a burgeoning field. nih.govchemrxiv.org Future research may focus on engineering enzymes that can specifically recognize and fluorinate cyclohexene-based substrates with high enantiopurity. Directed evolution of non-heme iron enzymes has already shown promise for biocatalytic C(sp3)-H fluorination, a technology that could potentially be adapted for this purpose. nih.govchemrxiv.org

A comparative overview of potential asymmetric synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Asymmetric Diels-Alder | Convergent synthesis, potential for high stereocontrol. | Synthesis of suitable fluorinated dienophiles, development of effective chiral catalysts. |

| Catalytic Enantioselective Fluorination | Late-stage functionalization, potential for broader substrate scope. | Regio- and enantioselectivity control, compatibility with the carboxylic acid group. |

Exploration of Unexplored Reactivity Patterns and Derivatization Strategies

The unique electronic properties imparted by the fluorine atom in 4-Fluorocyclohex-3-ene-1-carboxylic acid suggest a rich and largely unexplored reactivity profile. The interplay between the allylic fluoride (B91410) and the carboxylic acid opens up numerous possibilities for novel transformations and the synthesis of diverse derivatives.

Future investigations should address:

Nucleophilic Substitution of the Allylic Fluoride: Understanding the propensity of the fluorine atom to act as a leaving group in the presence of various nucleophiles is crucial. This could provide access to a wide range of 4-substituted cyclohexene derivatives.

Reactivity of the Double Bond: The influence of the allylic fluorine on the reactivity of the carbon-carbon double bond towards electrophilic additions, such as epoxidation, dihydroxylation, and hydrogenation, needs to be systematically studied.

Derivatization of the Carboxylic Acid: Standard derivatization techniques for carboxylic acids, such as esterification and amidation, are expected to be applicable. colostate.edusigmaaldrich.com However, the development of specialized derivatization strategies for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), is an area for further exploration. Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or esterification to form methyl esters are common methods to enhance the volatility of carboxylic acids for GC analysis. restek.comgcms.czsigmaaldrich.com

Integration of Advanced Machine Learning and Computational Chemistry for Predictive Synthesis

The application of computational chemistry and machine learning (ML) is poised to revolutionize the design and prediction of synthetic routes for complex molecules like this compound.

Emerging trends in this domain include:

Predictive Reactivity Models: ML algorithms can be trained on large datasets of fluorination reactions to predict the outcome and optimal conditions for the synthesis of fluorinated cyclohexenes. rsc.orgresearchgate.netmit.edu This can significantly reduce the experimental effort required for reaction optimization.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering non-intuitive disconnections and intermediates. cmu.edu

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of key synthetic steps, such as the Diels-Alder reaction or fluorination, providing insights into the origins of stereoselectivity and reactivity. acs.org

Development of Environmentally Sustainable Synthetic Routes to Fluorinated Cyclohexenes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For fluorinated compounds, this often involves minimizing the use of hazardous reagents and developing more atom-economical and energy-efficient methods.

Future research in sustainable synthesis will likely focus on:

Use of Greener Solvents: Exploring the use of more environmentally benign solvents or even solvent-free reaction conditions for the synthesis of fluorinated cyclohexenes is an important area of investigation.

Biocatalysis: As mentioned previously, enzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis. nih.govchemrxiv.org The development of robust and scalable biocatalytic processes for the production of this compound would be a significant step towards a more sustainable future for organofluorine chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluorocyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via fluorination of cyclohexene precursors. For example, catalytic fluorination using boron trifluoride etherate (BF₃·OEt₂) may introduce fluorine at the 4-position, followed by oxidation to install the carboxylic acid group. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm fluorine positioning (e.g., triclinic crystal system with space group P1, similar to ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) .

- HRMS and NMR : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion), while ¹⁹F NMR (δ ~ -120 to -150 ppm) and ¹H NMR (coupling constants for cyclohexene protons) validate structure .

- HPLC with UV detection : Monitor purity (>99%) using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at -20°C (long-term), 4°C (short-term), and 25°C (degradation profiling). Use HPLC to track degradation products (e.g., decarboxylation or fluorine loss). For light-sensitive batches, store in amber vials under inert gas (N₂/Ar) to prevent photolytic decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Conflicting reactivity (e.g., electron-deficient vs. electron-rich dienophiles) may arise from fluorine’s inductive effects. Perform kinetic studies under controlled conditions (e.g., varying diene electron density, solvent dielectric constants). Computational modeling (DFT) of transition states can clarify steric/electronic contributions. Compare experimental and theoretical rate constants to reconcile discrepancies .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Use chiral catalysts like cinchona alkaloid-derived phase-transfer catalysts (PTCs) during fluorination. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Optimize catalyst loading (5–10 mol%) and reaction time to balance ee (>90%) and yield .

Q. What computational tools predict the acid’s physicochemical properties (e.g., pKa, solubility)?

- Methodological Answer :

- pKa prediction : Use ChemAxon or SPARC calculators, accounting for fluorine’s electron-withdrawing effect (predicted pKa ~2.5–3.0). Validate experimentally via potentiometric titration .

- Solubility : Apply COSMO-RS simulations in solvents like water, DMSO, or ethanol. Cross-check with shake-flask method and HPLC quantification .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer : Standardize acquisition parameters (e.g., NMR at 400 MHz in DMSO-d₆ vs. CDCl₃). Replicate experiments using reference standards (e.g., USP-grade compounds) to calibrate instruments. Publish raw data (e.g., FID files for NMR) in supplementary materials for cross-validation .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for analyzing reaction yield variability?

- Methodological Answer : Use ANOVA to compare yields across reaction conditions (temperature, catalyst). Apply Tukey’s HSD post-hoc test to identify significant differences (p < 0.05). Report confidence intervals (95%) and standard deviations for replicates (n ≥ 3) .

Q. How should crystallographic data be presented to support structural claims?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.